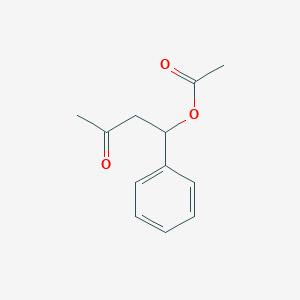

3-Oxo-1-phenylbutyl acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Oxo-1-phenylbutyl acetate is an organic compound featuring a phenyl group, a ketone moiety, and an acetate ester. Its structure can be represented as Ph-CH₂-C(O)-CH₂-OAc, combining aromatic, carbonyl, and ester functionalities. This compound is primarily utilized in organic synthesis, particularly as an intermediate in pharmaceutical applications, such as the production of anticoagulants like warfarin .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-1-phenylbutyl acetate typically involves the reaction of phenylacetic acid with acetic anhydride in the presence of a catalyst. The reaction proceeds through an esterification process, where the carboxylic acid group of phenylacetic acid reacts with acetic anhydride to form the acetate ester. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can further enhance the reaction efficiency.

Chemical Reactions Analysis

Retro-Claisen Cleavage

In bismuth(III)-catalyzed systems, intermediates like 3o2 and 3p2 undergo base-mediated retro-Claisen cleavage, followed by aromatization to yield furotropones. This involves:

-

Aldol Condensation : Formation of β-ketoester intermediates.

-

Cleavage : Retro-Claisen elimination to generate aromatic rings .

FeCl₃-Mediated Domino Reactions

In Fe(III)-catalyzed reactions, 3-oxo-1-phenylbutyl acetate participates in a domino process:

-

Hydrolysis : FeCl₃ coordinates with the amine to form barbituric acid.

-

Activation : α,β-Unsaturated ketones are activated by FeCl₃.

-

Addition : Michael addition of activated ketones to barbituric acid derivatives .

Reactivity Profile

The compound’s dual functionality (ketone and ester) enables participation in diverse reactions:

-

Michael Addition : Reacts with α,β-unsaturated ketones under chiral amine catalysis, yielding substituted products (e.g., 3f , 3g ) .

-

Aldol Condensation : Forms β-ketoester intermediates via 1,3-dicarbonyl additions .

-

Ester Hydrolysis : Susceptible to hydrolysis under basic conditions, releasing acetate and the corresponding alcohol.

Analytical Data and Characterization

Scientific Research Applications

3-Oxo-1-phenylbutyl acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 3-Oxo-1-phenylbutyl acetate involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the phenyl group can engage in π-π interactions with aromatic residues in proteins, further modulating their function. These interactions can affect various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Key Characteristics:

- Physical State : Yellow oil (purified via flash chromatography) .

- Synthesis : Prepared through catalytic Wacker oxidation, yielding ~70% purity after purification .

- Applications : Serves as a precursor for bioactive molecules and is referenced in hazardous waste streams due to its role in warfarin synthesis .

Comparison with Structurally Similar Compounds

3-Oxobutyl Acetate

- CAS : 10150-87-5

- Formula : C₆H₁₀O₃

- Molecular Weight : 130.14 g/mol

- Functional Groups : Ketone, ester.

- Key Differences : Lacks the phenyl group, reducing lipophilicity and limiting pharmaceutical relevance.

- Applications : Laboratory reagent for esterification studies .

3-Oxo-2-Phenylbutanamide

- CAS : 4433-77-6

- Formula: C₁₀H₁₁NO₂

- Molecular Weight : 177.20 g/mol

- Functional Groups : Ketone, amide, phenyl.

- Key Differences : Replacement of the ester with an amide group enhances stability against hydrolysis but reduces reactivity.

- Applications : Analytical reference standard in amphetamine synthesis research .

D-Warfarin

- CAS : 2610-86-8

- Formula : C₁₉H₁₆O₄

- Molecular Weight : 308.33 g/mol

- Functional Groups : Coumarin, ketone, phenyl.

- Key Differences : Incorporates the 3-oxo-1-phenylbutyl moiety within a larger coumarin scaffold.

- Applications : Clinically used anticoagulant drug .

4-(3-Oxobutyl)phenyl Acetate

- CAS : 3572-06-3

- Formula : C₁₂H₁₄O₃

- Molecular Weight : 206.24 g/mol

- Functional Groups : Ester, ketone, phenyl (para-substituted).

- Key Differences : Positional isomerism alters electronic and steric properties compared to 3-oxo-1-phenylbutyl acetate.

Comparative Analysis Table

Research Findings and Implications

- Structural Impact: The phenyl group in this compound enhances lipophilicity, making it more suitable for drug penetration compared to non-aromatic analogs like 3-oxobutyl acetate . Ester vs. Amide: The ester group in this compound increases susceptibility to hydrolysis compared to the amide in 3-oxo-2-phenylbutanamide, influencing storage and handling requirements .

- Synthetic Utility :

- Hazardous Waste Relevance :

- Listed under waste code P001 due to its association with warfarin production, highlighting regulatory considerations .

Q & A

Basic Research Questions

Q. What are the standard analytical methods for confirming the structural integrity of 3-Oxo-1-phenylbutyl acetate in synthetic chemistry research?

To verify the structure and purity of this compound, researchers commonly employ a combination of chromatographic and spectroscopic techniques:

- Gas Chromatography/Mass Spectrometry (GC/MS): Used to confirm molecular weight and fragmentation patterns. For example, electron ionization (EI) mode with a DB-5 column and helium carrier gas (1 mL/min) can resolve retention times and mass spectra .

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR provide detailed information on proton environments and carbon frameworks. Key signals include the acetyl group (δ ~2.1 ppm for CH3) and aromatic protons (δ ~7.3–7.5 ppm) .

- Thin-Layer Chromatography (TLC): Monitors reaction progress using silica gel plates and UV visualization or iodine staining .

Q. How is this compound typically synthesized in laboratory settings?

The compound is synthesized via enzymatic or chemical routes :

- Biocatalytic Synthesis: Amine transaminases (ATA) or keto reductases (KRED) catalyze asymmetric reductions of ketone precursors. For instance, rac-9 (this compound) is produced using KREDs under optimized pH (6.0–8.0) and cofactor (NADPH) conditions .

- Chemical Precursor Routes: Ethyl 3-oxo-2-phenylbutyrate can be converted to phenylacetone via acid-catalyzed decarboxylation, with intermediates analyzed by GC/MS to confirm purity .

Advanced Research Questions

Q. What strategies are employed to optimize the enantiomeric purity of this compound in asymmetric synthesis?

Enantioselective synthesis relies on:

- Enzyme Engineering: Directed evolution of KREDs or ATAs to enhance substrate specificity and stereoselectivity. For example, mutations in the active site can improve yield and enantiomeric excess (ee) .

- Reaction Condition Tuning: Adjusting solvent polarity (e.g., aqueous-organic biphasic systems) and temperature (25–37°C) to favor kinetic resolution .

- Chiral Chromatography: Use of chiral stationary phases (e.g., Chiralcel OD-H) to separate enantiomers post-synthesis .

Q. How do researchers assess the stability of this compound under varying storage conditions?

Stability studies involve:

- Accelerated Degradation Tests: Exposure to heat (40–60°C), humidity (75% RH), and light to monitor decomposition via HPLC or GC/MS. Degradation products (e.g., hydrolysis to phenylbutanol) are quantified .

- pH-Dependent Stability: Buffered solutions (pH 3–9) are used to assess hydrolysis rates. Acetate buffers (pH 4.5–5.5) are optimal for minimizing decomposition .

Q. What mechanistic pathways are involved in the conversion of this compound to phenylacetone under acidic or basic conditions?

- Acidic Conditions: Protonation of the carbonyl oxygen initiates keto-enol tautomerism, followed by decarboxylation to form phenylacetone. GC/MS traces confirm the loss of CO2 and retention of the phenyl group .

- Basic Conditions: Hydrolysis of the acetate ester yields 3-oxo-1-phenylbutanol, which undergoes retro-aldol cleavage. Intermediate trapping experiments (e.g., with hydrazines) validate the pathway .

Q. What criteria guide the selection of enzymes for the biocatalytic synthesis of this compound?

Key factors include:

- Substrate Compatibility: Screening enzyme libraries (e.g., KREDs from Lactobacillus spp.) for activity toward β-keto esters .

- Cofactor Regeneration: Coupling with glucose dehydrogenase (GDH) to recycle NADPH, reducing process costs .

- Thermostability: Enzymes with high Tm values (>50°C) are preferred for industrial scalability .

Properties

CAS No. |

56894-87-2 |

|---|---|

Molecular Formula |

C12H14O3 |

Molecular Weight |

206.24 g/mol |

IUPAC Name |

(3-oxo-1-phenylbutyl) acetate |

InChI |

InChI=1S/C12H14O3/c1-9(13)8-12(15-10(2)14)11-6-4-3-5-7-11/h3-7,12H,8H2,1-2H3 |

InChI Key |

PHFSDJNFFPVETF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(C1=CC=CC=C1)OC(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.